4,6-Benzoxazolediamine
Description
4,6-Benzoxazolediamine is a heterocyclic aromatic compound comprising a benzene ring fused to an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom). The amino (-NH₂) groups are substituted at the 4 and 6 positions of the benzoxazole scaffold, yielding the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol . This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
CAS No. |
705927-45-3 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,3-benzoxazole-4,6-diamine |
InChI |
InChI=1S/C7H7N3O/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H,8-9H2 |
InChI Key |
GQRKKORWAOWESW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=CO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Benzoxazolediamine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with o-aminophenol in the presence of S-methylisothioamide hydroiodides on silica gel under microwave irradiation . This method offers high yields, short reaction times, and easy work-up compared to conventional reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of 4,6-Benzoxazolediamine often involves the reaction of 2-aminophenol with aldehydes, acids, or their derivatives under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . These methods are optimized for large-scale production, ensuring efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4,6-Benzoxazolediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoxazoles, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including 4,6-benzoxazolediamine, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria as well as fungi. For instance, a study highlighted the antibacterial activity of synthesized benzoxazole compounds against Escherichia coli and Staphylococcus aureus, suggesting potential for developing new antimicrobial agents .
Anti-inflammatory Properties
Several studies have focused on the anti-inflammatory effects of benzoxazole derivatives. In particular, compounds similar to 4,6-benzoxazolediamine have been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo. These findings suggest a potential application in treating inflammatory diseases .
Anticancer Potential
Benzoxazole derivatives are also being investigated for their anticancer properties. Research has indicated that certain benzoxazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of key signaling pathways associated with tumor growth .
Polymer Development
4,6-Benzoxazolediamine serves as a valuable building block in the synthesis of high-performance polymers. Its incorporation into polybenzoxazole structures enhances thermal stability and mechanical strength, making it suitable for applications in aerospace and electronics .
Coatings and Dyes
Due to its chemical stability and ability to form strong bonds with various substrates, 4,6-benzoxazolediamine is utilized in developing specialty coatings and dyes. These materials can offer enhanced durability and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 4,6-Benzoxazolediamine involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activity of specific enzymes, such as SIRT1, leading to apoptosis in cancer cells . The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Benzisoxazole Derivatives
Benzisoxazole (C₇H₅NO), a benzene-fused isoxazole ring, shares a similar heterocyclic framework but lacks amino substituents. Substituted benzisoxazoles exhibit diverse bioactivities, including anti-inflammatory, neuroleptic, and antibacterial properties . For example, 1,2-benzisoxazole derivatives are widely used in antipsychotic drugs (e.g., risperidone).
Benzothiazole Diamines
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (C₇H₁₀N₃S, MW 168.24 g/mol) replaces the oxazole oxygen with sulfur, forming a thiazole ring. Sulfur’s polarizability and larger atomic radius can alter electronic properties and metabolic stability compared to 4,6-Benzoxazolediamine.
Pyrimidinedione Derivatives
lists 4,6-Benzoxazolediamine as a synonym for a pyrimidinedione derivative, but this likely reflects a nomenclature conflict. Pyrimidinediones (six-membered rings with two nitrogens and two ketones) differ structurally from benzoxazoles. For instance, 5-nitroso-4,6(1H,5H)-pyrimidinedione (CAS 69228-34-8) is a nitroso-substituted analog with distinct reactivity .
Table 1: Structural and Functional Comparison
Thermal and Catalytic Behavior
While direct thermal data for 4,6-Benzoxazolediamine are unavailable, highlights DSC studies on benzylide-related compounds. For example, compound 4 (unrelated structurally) exhibits a melting transition at 120°C (heating cycle) and crystallization at 95°C (cooling cycle). Such data underscore the importance of thermal stability in heterocycles for industrial applications .
Biological Activity
4,6-Benzoxazolediamine is a compound that has garnered attention due to its diverse biological activities, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
4,6-Benzoxazolediamine is characterized by its benzoxazole core, which is known for its versatility in medicinal chemistry. The synthesis typically involves the reaction of appropriate anilines with ortho-dicarboxylic acids or their derivatives under controlled conditions to yield the desired benzoxazole derivatives. For instance, studies have shown that modifications in the substitution pattern on the benzoxazole ring can significantly influence biological activity .
Antimicrobial Activity
Several studies have highlighted the antimicrobial efficacy of 4,6-benzoxazolediamine and its derivatives:
- Bacterial Activity : The compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentration (MIC) values that were comparable to standard antibiotics like ofloxacin. Specific derivatives showed MIC values as low as 5.65 µM against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : In addition to bacterial activity, 4,6-benzoxazolediamine has demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger. The MIC values for these fungal strains also indicated significant inhibitory effects .
Anticancer Activity
The anticancer potential of 4,6-benzoxazolediamine has been investigated in various cancer cell lines:
- Cell Line Studies : The compound has shown promising results against human colorectal carcinoma (HCT116) with IC50 values around 24.5 µM, which is competitive with established chemotherapeutic agents like 5-fluorouracil (IC50 = 29.2 µM) .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the benzoxazole ring has been linked to enhanced anticancer activity. Compounds with methoxy substitutions exhibited improved efficacy compared to their unsubstituted counterparts .
Enzyme Inhibition
4,6-Benzoxazolediamine and its derivatives have been evaluated for their ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : In vitro studies have shown that certain derivatives possess potent inhibitory effects on AChE and BuChE, with IC50 values ranging from 5.80 µM to 42.60 µM. Notably, some analogues were found to be more effective than the standard drug Donepezil .
Case Studies and Research Findings
- Inhibition of AChE and BuChE :
- Antimicrobial Efficacy :
- Anticancer Activity Evaluation :
Data Summary Table
| Activity Type | Compound/Analogue | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Antibacterial | Benzoxazole Derivative | Staphylococcus aureus | 5.65 µM |
| Antifungal | Benzoxazole Derivative | Candida albicans | 2.73 µM |
| Anticancer | Compound 6 | HCT116 Cancer Cell Line | 24.5 µM |
| AChE Inhibition | Analogue 15 | - | 5.80 µM |
| BuChE Inhibition | Analogue 2 | - | 7.20 µM |
Q & A
Q. How can SAR studies inform the development of 4,6-benzoxazolediamine-based anticancer agents?
- Methodology : Comparative IC50 profiling identifies substituents (e.g., halogen atoms at position 6) that enhance DNA intercalation. In silico docking models (e.g., AutoDock Vina) predict binding affinity to topoisomerase II, validated by in vitro cytotoxicity assays .
Notes
- Methodologies emphasize reproducibility and mechanistic insights.
- Contradictions in biological data are addressed via SAR and meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
